REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[CH2:14]1[CH2:20][S:17](=[O:19])(=[O:18])[O:16][CH2:15]1>CC(C)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][N:11]([CH2:15][CH2:14][CH2:20][S:17]([OH:19])(=[O:18])=[O:16])[CH2:10][CH2:9]2)=[CH:6][CH:7]=1
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Name
|
|
Quantity
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1.62 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)N1CCNCC1
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Name
|
|
Quantity
|
1.06 g
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Type
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reactant
|
Smiles
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C1COS(=O)(=O)C1
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 2 h
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Duration
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2 h
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Type
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FILTRATION
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Details
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The solid was collected by filtration
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Type
|
WASH
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Details
|
washed with acetone (2×25 mL)
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Type
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CUSTOM
|
Details
|
dried in vacuo
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Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)N1CCN(CC1)CCCS(=O)(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |